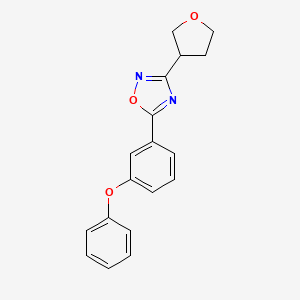![molecular formula C15H9F3N2O4 B5578405 N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline, also known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been found to inhibit the activity of protein kinases, which are important in cell signaling pathways.
Biochemical and Physiological Effects:
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline can induce apoptosis, inhibit cell proliferation, and reduce the production of reactive oxygen species. In vivo studies have shown that N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline is its versatility in various scientific research areas. Its unique chemical structure allows it to be used in a wide range of applications. However, one limitation of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline is its potential toxicity, which requires careful handling and use.
Orientations Futures
There are several future directions for N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline research. One area of interest is the development of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline-based drugs for the treatment of various diseases, including cancer and viral infections. Another area of interest is the synthesis of novel polymers and materials using N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline.
Méthodes De Synthèse
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline can be synthesized through a multistep process that involves the reaction of 6-nitro-1,3-benzodioxole with 2-(trifluoromethyl)aniline in the presence of a catalyst. The resulting compound is then subjected to further reactions to yield N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline.
Applications De Recherche Scientifique
N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been found to have potential applications in various scientific research areas, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been studied for its antitumor and antiviral properties. In material science, N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been used to synthesize polymers with unique properties. In organic synthesis, N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline has been used as a reagent for various reactions.
Propriétés
IUPAC Name |
1-(6-nitro-1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O4/c16-15(17,18)10-3-1-2-4-11(10)19-7-9-5-13-14(24-8-23-13)6-12(9)20(21)22/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIYKBSJEGYGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![3-[(1-{[5-(4-methylphenyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5578349.png)


![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)
![1-benzyl-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5578381.png)
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)
![4-[(dimethylamino)sulfonyl]-N-(2-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5578412.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

